molecular formula C15H21N3O B2920554 1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile CAS No. 2175687-95-1

1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile

Cat. No.: B2920554
CAS No.: 2175687-95-1
M. Wt: 259.353
InChI Key: XNCBVVYUSBLAEG-UHFFFAOYSA-N
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Description

1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile is a bis-piperidine derivative featuring a propargyl (prop-2-ynyl) substituent on one piperidine nitrogen and a cyano group on the adjacent piperidine ring. Its comparison with structurally related piperidine-4-carbonitrile derivatives is inferred from analogs documented in the literature.

Properties

IUPAC Name

1-(1-prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-7-17-8-5-14(6-9-17)15(19)18-10-3-13(12-16)4-11-18/h1,13-14H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCBVVYUSBLAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Propargyl vs. Aryl Groups : The propargyl group in the target compound introduces alkyne functionality, which is absent in most analogs. This group may enhance reactivity in click chemistry or serve as a hydrogen bond acceptor, contrasting with aryl or sulfonyl groups that prioritize hydrophobic interactions .
  • Synthetic Complexity : The target compound’s bis-piperidine structure likely requires multi-step coupling, whereas analogs like 1-(4-trifluoromethylphenyl)piperidine-4-carbonitrile are synthesized via streamlined cross-coupling .

Pharmacological and Physicochemical Properties

Key Observations :

  • For example, 1-benzyl-4-(methylamino)piperidine-4-carbonitrile has a moderate LogP of 1.65, suggesting balanced lipophilicity .
  • Target Selectivity : Substituents dictate target engagement. Phenalenyl and isothiazolo groups (e.g., (+)-(S,S)-13 and GAK inhibitors) enable π-π stacking in enzyme active sites, whereas the propargyl group in the target compound may favor covalent binding or alkyne-specific interactions .

Stability and Functional Group Compatibility

  • Propargyl Stability : Propargyl groups are prone to oxidation but offer click chemistry compatibility, a feature absent in sulfonyl or aryl analogs .
  • Sulfonyl vs. Carbonyl : The carbonyl linker in the target compound may confer conformational rigidity compared to sulfonyl-linked derivatives (e.g., 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile), which exhibit greater rotational freedom .

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